molecular formula C9H6Br2N2 B6162590 2-bromo-1-(3-bromophenyl)-1H-imidazole CAS No. 1282279-18-8

2-bromo-1-(3-bromophenyl)-1H-imidazole

Cat. No. B6162590
CAS RN: 1282279-18-8
M. Wt: 302
InChI Key:
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Description

2-Bromo-1-(3-bromophenyl)-1H-imidazole, also known as BBI, is a heterocyclic compound that belongs to the family of imidazoles. It is a type of organic compound that is widely used in the chemical and pharmaceutical industries due to its unique properties. BBI is used in the synthesis of other compounds, as a catalyst in the production of drugs, and in the field of scientific research.

Scientific Research Applications

2-bromo-1-(3-bromophenyl)-1H-imidazole is used in a wide range of scientific research applications, such as in the study of enzyme inhibition, protein-protein interactions, and the development of new drugs. 2-bromo-1-(3-bromophenyl)-1H-imidazole has also been used in the study of the mechanism of action of drugs, as well as in the study of the biochemical and physiological effects of various compounds. 2-bromo-1-(3-bromophenyl)-1H-imidazole has also been used in the synthesis of other compounds, such as polymers, and in the development of new materials.

Mechanism of Action

The mechanism of action of 2-bromo-1-(3-bromophenyl)-1H-imidazole is not fully understood. However, it is believed that 2-bromo-1-(3-bromophenyl)-1H-imidazole binds to the active site of enzymes, which prevents them from performing their normal functions. 2-bromo-1-(3-bromophenyl)-1H-imidazole also binds to proteins, which can alter their structure and activity. In addition, 2-bromo-1-(3-bromophenyl)-1H-imidazole can also interact with other compounds, such as hormones, neurotransmitters, and drugs, which can affect their activity.
Biochemical and Physiological Effects
2-bromo-1-(3-bromophenyl)-1H-imidazole has been shown to have a variety of biochemical and physiological effects. 2-bromo-1-(3-bromophenyl)-1H-imidazole has been shown to inhibit the activity of enzymes, which can lead to changes in the metabolism of cells. 2-bromo-1-(3-bromophenyl)-1H-imidazole has also been shown to inhibit the activity of proteins, which can lead to changes in the structure of proteins and their activity. 2-bromo-1-(3-bromophenyl)-1H-imidazole has also been shown to interact with other compounds, such as hormones, neurotransmitters, and drugs, which can affect their activity.

Advantages and Limitations for Lab Experiments

2-bromo-1-(3-bromophenyl)-1H-imidazole has several advantages and limitations for lab experiments. One of the advantages of using 2-bromo-1-(3-bromophenyl)-1H-imidazole is that it is relatively easy to synthesize and can be used in a variety of experiments. 2-bromo-1-(3-bromophenyl)-1H-imidazole is also relatively stable, which makes it ideal for use in long-term experiments. However, 2-bromo-1-(3-bromophenyl)-1H-imidazole is also highly toxic, which can make it difficult to use in some experiments. In addition, 2-bromo-1-(3-bromophenyl)-1H-imidazole can be expensive, which can limit its use in some experiments.

Future Directions

There are a variety of potential future directions for the use of 2-bromo-1-(3-bromophenyl)-1H-imidazole. One potential direction is the use of 2-bromo-1-(3-bromophenyl)-1H-imidazole in the development of new drugs. 2-bromo-1-(3-bromophenyl)-1H-imidazole could be used to study the mechanism of action of drugs, as well as to develop new drugs that are more effective and have fewer side effects. Another potential direction is the use of 2-bromo-1-(3-bromophenyl)-1H-imidazole in the synthesis of new materials. 2-bromo-1-(3-bromophenyl)-1H-imidazole could be used to develop new polymers and other materials that have unique properties. Finally, 2-bromo-1-(3-bromophenyl)-1H-imidazole could be used to study the biochemical and physiological effects of various compounds, which could lead to a better understanding of the human body and its functions.

Synthesis Methods

2-bromo-1-(3-bromophenyl)-1H-imidazole can be synthesized in a variety of ways, depending on the desired end product. The most common method is the reaction of 2-bromobenzaldehyde with 1-bromo-3-chloropropane in aqueous acetic acid. This reaction produces 2-bromo-1-(3-bromophenyl)-1H-imidazole as the main product, along with other by-products. Other synthesis methods include the reaction of 2-bromobenzaldehyde with 1-bromo-3-chloropropane in anhydrous acetic acid, and the reaction of 2-bromobenzaldehyde with 1-bromo-3-chloropropane in aqueous sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-1-(3-bromophenyl)-1H-imidazole involves the bromination of 3-bromophenylacetonitrile followed by cyclization with imidazole in the presence of a base.", "Starting Materials": [ "3-bromophenylacetonitrile", "Bromine", "Imidazole", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Bromination of 3-bromophenylacetonitrile with bromine in the presence of a catalyst to yield 2-bromo-3-bromophenylacetonitrile", "Cyclization of 2-bromo-3-bromophenylacetonitrile with imidazole in the presence of a base to yield 2-bromo-1-(3-bromophenyl)-1H-imidazole" ] }

CAS RN

1282279-18-8

Product Name

2-bromo-1-(3-bromophenyl)-1H-imidazole

Molecular Formula

C9H6Br2N2

Molecular Weight

302

Purity

95

Origin of Product

United States

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